(2-Methyl-1,3-oxazol-5-yl)methanethiol
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Overview
Description
(2-Methyl-1,3-oxazol-5-yl)methanethiol is a chemical compound with the molecular formula C5H7NOS and a molecular weight of 129.18 g/mol . It is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The compound also features a thiol group (-SH) attached to a methylene bridge (-CH2-), making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-1,3-oxazol-5-yl)methanethiol typically involves the formation of the oxazole ring followed by the introduction of the thiol group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. The thiol group can then be introduced via nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-1,3-oxazol-5-yl)methanethiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted oxazole derivatives.
Scientific Research Applications
(2-Methyl-1,3-oxazol-5-yl)methanethiol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2-Methyl-1,3-oxazol-5-yl)methanethiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The oxazole ring can also interact with biological macromolecules, influencing their activity and stability .
Comparison with Similar Compounds
Similar Compounds
(5-Methyl-1,2-oxazol-3-yl)methanesulfonamide: Similar in structure but contains a sulfonamide group instead of a thiol group.
2-Methyl-5-phenyloxazole: Similar oxazole ring but with a phenyl group instead of a thiol group.
Uniqueness
(2-Methyl-1,3-oxazol-5-yl)methanethiol is unique due to the presence of both an oxazole ring and a thiol group, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Properties
Molecular Formula |
C5H7NOS |
---|---|
Molecular Weight |
129.18 g/mol |
IUPAC Name |
(2-methyl-1,3-oxazol-5-yl)methanethiol |
InChI |
InChI=1S/C5H7NOS/c1-4-6-2-5(3-8)7-4/h2,8H,3H2,1H3 |
InChI Key |
HJPPKENNTBCDLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(O1)CS |
Origin of Product |
United States |
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